molecular formula C7H15N3O B3245183 (Piperidin-4-ylmethyl)urea CAS No. 166816-21-3

(Piperidin-4-ylmethyl)urea

Cat. No.: B3245183
CAS No.: 166816-21-3
M. Wt: 157.21 g/mol
InChI Key: DTZYYZWYSRPUGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Piperidin-4-ylmethyl)urea can be synthesized through various methods. One common approach involves the nucleophilic addition of piperidine to an isocyanate. This reaction typically occurs in water without the need for organic co-solvents, making it an environmentally friendly process . Another method involves the reaction of piperidine with carbamoyl chloride, which can be generated from the corresponding amine and phosgene . This method, however, is less environmentally friendly due to the use of phosgene.

Industrial Production Methods

Industrial production of this compound often employs scalable and catalyst-free methods. For instance, the nucleophilic addition of amines to potassium isocyanate in water has been developed as a practical, mild, and efficient method for large-scale synthesis . This method avoids the use of hazardous reagents and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (Piperidin-4-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or protein target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Piperidin-4-ylmethyl)urea is unique due to its combination of a piperidine ring and a urea moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

piperidin-4-ylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZYYZWYSRPUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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